molecular formula C8H19NO6P2 B047855 Ácido incadronic CAS No. 124351-85-5

Ácido incadronic

Número de catálogo B047855
Número CAS: 124351-85-5
Peso molecular: 287.19 g/mol
Clave InChI: LWRDQHOZTAOILO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"Incadronic acid," also known as a bisphosphonate compound, is primarily recognized for its role in bone resorption inhibition. Its detailed chemical synthesis, structure, and properties are vital for understanding its functionality and application in various fields, excluding drug use and dosage.

Synthesis Analysis

The synthesis of Incadronic acid or its analogs involves complex chemical processes. For example, the synthesis of dendronized chitosan−sialic acid hybrids uses convergent grafting of preassembled dendrons built on gallic acid and tri(ethylene glycol) backbone, indicating a multi-step synthetic approach that might be similar to Incadronic acid synthesis (H. Sashiwa, Y. Shigemasa, R. Roy, 2001). Another example includes the modular total syntheses of thymifodioic/incanic acids, showcasing an iterative and modular strategy, which could reflect the synthetic complexity of Incadronic acid (Sergio J. Álvarez-Méndez et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like Incadronic acid is often characterized using various spectroscopic techniques. For instance, dendritic aliphatic polyesters based on specific acid components have been studied for their molecular self-diffusion, indicating a structured approach to understanding molecular architecture (H. Ihre, A. Hult, E. Söderlind, 1996).

Chemical Reactions and Properties

Chemical properties, including reactivity and interactions, play a crucial role in the functionality of compounds. The synthesis and characterization of new amphiphilic dendrons, for instance, showcase the diversity of chemical functionalities and their potential reactivities, which could be paralleled in studies of Incadronic acid (H. Chow et al., 2006).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, phase behavior, and thermal stability, are essential for their application and handling. For example, the study on the synthesis of risedronic acid, a compound related to Incadronic acid, highlights the importance of solvent choice and additives in achieving pure forms of the compound, which directly relates to its physical properties (D. Nagy et al., 2019).

Chemical Properties Analysis

Chemical properties analysis often involves understanding the reactivity, stability, and interaction of compounds with other chemicals. The efficient synthesis of first- and second-generation water-soluble dendronized polymers provides insights into the chemical versatility and potential applications of dendronized compounds, which might offer parallels to the chemical property analysis of Incadronic acid (Wen Li, Andong Zhang, A. Schlüter, 2008).

Aplicaciones Científicas De Investigación

Tratamiento de Trastornos Óseos

El ácido incadronic se investiga principalmente por su eficacia en el tratamiento de trastornos óseos como la osteoporosis. Funciona uniéndose a la hidroxiapatita en el hueso, inhibiendo la resorción ósea mediada por osteoclastos . Esta propiedad lo hace valioso en la investigación centrada en el desarrollo de tratamientos para afecciones que conducen a la pérdida de densidad ósea.

Investigación Oncológica

Este compuesto se ha explorado en el tratamiento de mieloma, leucemia y otros cánceres . Su mecanismo implica inducir la apoptosis en las células tumorales hematopoyéticas al inhibir componentes clave de la vía del mevalonato, que es crucial para la proliferación y supervivencia celular .

Hipercalcemia de la Malignidad

El ácido incadronic se ha investigado por su papel en el manejo de la hipercalcemia de la malignidad, una afección caracterizada por niveles elevados de calcio en la sangre, a menudo asociada con el cáncer . Su capacidad para modular los niveles de calcio lo convierte en un tema de interés en los estudios farmacológicos relacionados.

Propiedades Antivirales

La investigación ha indicado que los compuestos organofosforados, incluidos los bisfosfonatos como el ácido incadronic, pueden poseer propiedades antivirales . Esto abre posibles vías para su aplicación en el desarrollo de terapias antivirales.

Enfermedades Neurodegenerativas

Hay evidencia que sugiere la aplicación de derivados de ácido aminofosfínico, relacionados con el ácido incadronic, para el tratamiento de la enfermedad de Alzheimer . Estos compuestos actúan como inhibidores de la β-secretasa, una enzima involucrada en la formación de las vainas de mielina, que son esenciales para la función de las células nerviosas.

Aplicaciones Agrícolas

Si bien no se utiliza directamente en la agricultura, el estudio de los ácidos orgánicos, incluidos los relacionados con los bisfosfonatos, es significativo para la fertilidad del suelo y la salud de las plantas . Desempeñan un papel en la solubilización de nutrientes y el biocontrol de fitopatógenos, que son vitales para la agricultura sostenible.

Sostenibilidad Ambiental

La participación de los ácidos orgánicos en la sostenibilidad ambiental es notable. Contribuyen a la formación de biogás, la desintoxicación de metales y la mitigación de tensiones abióticas, que son cruciales para mantener el equilibrio ecológico .

Mecanismo De Acción

Target of Action

Incadronic acid, also known as Incadronate, is a nitrogen-containing bisphosphonate . Its primary target is the enzyme Farnesyl Pyrophosphate Synthase (FDPS) . FDPS plays a crucial role in the mevalonate pathway, which is essential for the post-translational prenylation of GTP-binding proteins .

Mode of Action

Incadronic acid inhibits FDPS, thereby disrupting the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis . Incadronic acid also activates caspases 3, 4, and 7, further contributing to apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Incadronic acid is the mevalonate pathway . This pathway generates isoprenoid lipids that are essential for the post-translational modification of small GTP-binding proteins . By inhibiting FDPS, Incadronic acid disrupts this pathway, leading to the apoptosis of hematopoietic tumor cells .

Pharmacokinetics

They are taken into the bone where they bind to hydroxyapatite . More research is needed to provide a comprehensive outline of Incadronic acid’s pharmacokinetics.

Result of Action

The primary result of Incadronic acid’s action is the induction of apoptosis in hematopoietic tumor cells . This is achieved through the disruption of the mevalonate pathway and the subsequent prevention of the function of certain GTP-binding proteins . Additionally, the activation of caspases 3, 4, and 7 by Incadronic acid further contributes to apoptosis .

Action Environment

The action of Incadronic acid is influenced by its environment. Bisphosphonates are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act . This suggests that the bone microenvironment plays a significant role in the action of Incadronic acid.

Propiedades

IUPAC Name

[(cycloheptylamino)-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDQHOZTAOILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154283
Record name Incadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis.
Record name Incadronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

124351-85-5
Record name Incadronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124351-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Incadronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Incadronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 124351-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Incadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCADRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.0 g of tetraethyl (cycloheptylamino)methylenebis(phosphonate) was dissolved in 40 ml of concentrated hydrochloric acid and heated under reflux for 2.5 hours. After cooling, the reaction solution was concentrated under reduced pressure to eliminate hydrochloric acid. Then, 30 ml of purified water was added to the residue and the mixture was again concentrated under reduced pressure. The oily product thus obtained was solidified by methanol and acetone and subject to the filtration. The residue was washed with acetone to give 2.5 g of (cycloheptylamino)methylenebis(phosphonic acid) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 ml of trimethylsililiodide was added dropwise to an ice-cold solution of 1.55 g of tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate) in 25 ml of carbon tetrachloride. Then, the mixture was stirred at room temperature for 2.5 hours. 2 ml of methanol and 1 ml of purified water were added to the ice-cold reaction solution and it was concentrated under reduced pressure. To the obtained residue were added methanol and acetone to give a white solid. The residue was recrystallized from water-methanol to give 0.39 g of (2-cycloheptyl)aminomethylenebis(phosphonic acid) as colorless crystals in the form of needles.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate)
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Incadronic acid
Reactant of Route 2
Incadronic acid
Reactant of Route 3
Reactant of Route 3
Incadronic acid
Reactant of Route 4
Incadronic acid
Reactant of Route 5
Incadronic acid
Reactant of Route 6
Incadronic acid

Q & A

Q1: How does incadronic acid exert its effects on bone metabolism?

A: Incadronic acid, a third-generation bisphosphonate, primarily acts by inhibiting osteoclastic bone resorption. [] While the exact mechanism is not fully elucidated, bisphosphonates are known to bind to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling where osteoclasts are present. This binding interferes with osteoclast function, ultimately leading to reduced bone breakdown. [, ]

Q2: What is the molecular structure of incadronic acid?

A: Incadronic acid ((1-hydroxy-3-pyridyl-amino)-propane-1,1-bisphosphonic acid) is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided research excerpts do not offer detailed spectroscopic data for this compound.

Q3: Which cancers have been studied in the context of incadronic acid treatment, and what are the potential benefits?

A: Research suggests that incadronic acid may be effective in managing bone metastases, particularly in breast cancer. [] One proposed mechanism involves the suppression of tumor growth in bone through the inhibition of osteoclastic bone resorption. [] Additionally, incadronic acid has been explored as part of a combination therapy with antibodies targeting CLDN18.2, a protein expressed in various cancers, including gastric, esophageal, pancreatic, lung, ovarian, colon, liver, head and neck, and gallbladder cancers. [, ] The rationale behind this combination therapy lies in the potential of incadronic acid to stimulate γδ T cells, specifically Vγ9Vδ2 T cells, which could enhance the anti-tumor immune response elicited by CLDN18.2-targeting antibodies. []

Q4: How does incadronic acid compare to other bisphosphonates in terms of anti-proliferative activity?

A: In vitro studies indicate that certain aminomethylenebisphosphonic acids, potentially including incadronic acid, exhibit comparable anti-proliferative activity to zoledronic acid against J774E macrophages. [] Furthermore, these compounds demonstrate superior activity compared to incadronic acid in inhibiting the proliferation of RAW 264.7 macrophages, PC-3 human prostate cancer cells, and MCF-7 human breast cancer cells. []

Q5: What are the potential limitations or challenges associated with incadronic acid therapy?

A: While in vitro and preclinical data appear promising, studies in sheep with induced osteoporosis using incadronic acid (specifically compound trans-7) did not fully support the expected efficacy in blocking interactions and mutual activation of osteoclasts and tumor metastatic cells. [] This highlights the importance of further research to fully elucidate the efficacy and safety profile of incadronic acid in various clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.